molecular formula C10H11NO2 B12996574 2-Hydroxy-4-propoxybenzonitrile

2-Hydroxy-4-propoxybenzonitrile

Cat. No.: B12996574
M. Wt: 177.20 g/mol
InChI Key: BVBFPXGAABSVJP-UHFFFAOYSA-N
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Description

2-Hydroxy-4-propoxybenzonitrile is a nitrile-functionalized aromatic compound of interest in chemical and pharmaceutical research. The molecular scaffold integrates a hydroxy group and a propoxy chain, which can be pivotal for molecular recognition and binding interactions in supramolecular chemistry . Benzonitrile derivatives are recognized as valuable precursors and key fragments in medicinal chemistry, often utilized in the design and synthesis of potential therapeutic agents . The nitrile group is a versatile and important functional group in drug discovery, known to enhance binding affinity to biological targets, improve pharmacokinetic profiles, and increase metabolic stability . It can act as a hydrogen bond acceptor and its strong electron-withdrawing nature can influence the electronic properties of the aromatic ring, potentially facilitating interactions with target proteins . Researchers may investigate this compound as a building block for the development of new molecules or as a model compound in materials science. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-hydroxy-4-propoxybenzonitrile

InChI

InChI=1S/C10H11NO2/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h3-4,6,12H,2,5H2,1H3

InChI Key

BVBFPXGAABSVJP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)C#N)O

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxy 4 Propoxybenzonitrile and Analogous Derivatives

Established Synthetic Pathways for 2-Hydroxybenzonitrile Precursors

The primary precursor for 2-hydroxy-4-propoxybenzonitrile is 2,4-dihydroxybenzonitrile (B1587391). ontosight.ainih.govsigmaaldrich.com This compound features a benzene (B151609) ring substituted with a nitrile group and two hydroxyl groups at positions 2 and 4. ontosight.ai Its synthesis can be approached through several methods, primarily utilizing resorcinol (B1680541) as a starting material.

The reaction between phenols and epichlorohydrin (B41342) is a well-established method, primarily for the synthesis of glycidyl (B131873) ethers, which are valuable intermediates for epoxy resins, coatings, and adhesives. ontosight.ai This reaction typically involves the nucleophilic attack of the phenoxide ion on the epoxide ring of epichlorohydrin. ontosight.ai The reaction is generally base-catalyzed, with the phenolate (B1203915) ion attacking one of the epoxide carbons. mst.edu

In the presence of a base, phenol (B47542) reacts with epichlorohydrin to yield 3-phenoxy-1,2-epoxypropane. mst.edu The mechanism involves the phenoxide ion attacking the terminal carbon of the epoxide, followed by an intramolecular substitution to reform the epoxide ring, displacing the chloride. youtube.com While this reaction is crucial for producing epoxy compounds, it is not a direct or common route for synthesizing dihydroxybenzonitrile precursors. The reaction fundamentally attaches a glycidyl group to a phenol, rather than creating the dihydroxylated aromatic core needed for 2,4-dihydroxybenzonitrile.

Resorcinol, or benzene-1,3-diol, is the most logical and widely used starting material for the synthesis of 2,4-dihydroxybenzonitrile due to its inherent 1,3-dihydroxy substitution pattern. wikipedia.orgpatsnap.com Various synthetic strategies can introduce the required nitrile group onto the resorcinol ring.

Industrial production of resorcinol itself involves methods like sulfonation of benzene followed by alkali fusion or the m-diisopropylbenzene oxidation process. chemicalbook.com Once obtained, resorcinol can be converted to 2,4-dihydroxybenzonitrile. One potential pathway involves the formylation of resorcinol to produce 2,4-dihydroxybenzaldehyde (B120756), followed by conversion of the aldehyde group to a nitrile. The synthesis of 2,4-dihydroxybenzonitrile can also be achieved through methods such as the reaction of 2,4-dihydroxybenzoic acid with ammonia (B1221849) or the reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine. ontosight.ai

Alkylation Strategies for Propoxy Moiety Introduction

The conversion of 2,4-dihydroxybenzonitrile to this compound involves the selective alkylation of one of the two hydroxyl groups. The hydroxyl group at the 4-position is generally more nucleophilic and sterically accessible than the 2-position hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent nitrile group. This difference allows for regioselective alkylation at the C4-hydroxyl group.

The introduction of the propoxy group is achieved via an etherification reaction, specifically a Williamson ether synthesis. In this SN2 type reaction, the phenoxide ion, formed by deprotonating the more acidic C4-hydroxyl group with a base, acts as a nucleophile and attacks an alkylating agent like 1-bromopropane (B46711) or 1-chloropropane.

Research on analogous compounds like 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone has demonstrated highly regioselective alkylation at the 4-position. nih.govdigitellinc.com Using an alkyl halide in the presence of a base in a polar aprotic solvent leads to the desired 4-alkoxy product in good to excellent yields. nih.gov

Phase Transfer Catalysis (PTC) is a powerful technique for conducting reactions between reagents located in different immiscible phases (e.g., aqueous and organic). crdeepjournal.org In the propoxylation of 2,4-dihydroxybenzonitrile, PTC can significantly enhance reaction rates and yields. crdeepjournal.orgtandfonline.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q+X-), facilitates the transport of the phenoxide anion from the aqueous or solid phase into the organic phase where the alkylating agent is dissolved. crdeepjournal.org

This methodology avoids the need for anhydrous solvents and strong, hazardous bases. The catalyst forms an ion pair with the phenoxide, [Q+ArO-], which is soluble in the organic phase and highly reactive towards the alkyl halide. researchgate.net PTC has been successfully applied in the selective O-alkylation of various phenols and is particularly useful in industrial processes due to its efficiency and milder conditions. crdeepjournal.orgtandfonline.combenthamdirect.com A patented process for preparing 2-hydroxy-4-methoxybenzophenone uses a phase transfer catalyst with 2,4-dihydroxybenzophenone (B1670367) and a methyl halide, highlighting the applicability of this method to similar structures. google.com

Optimizing reaction conditions is crucial for maximizing the yield and regioselectivity of the 4-propoxy product while minimizing side products like the 2-propoxy and 2,4-dipropoxy derivatives. Key parameters include the choice of base, solvent, temperature, and catalyst.

Recent studies on the alkylation of similar 2,4-dihydroxylated aromatic compounds have identified highly effective conditions. For instance, using cesium bicarbonate (CsHCO3) as the base in acetonitrile (B52724) at elevated temperatures (80 °C) has been shown to provide excellent regioselectivity and isolated yields of up to 95% for the 4-alkylated product. nih.govdigitellinc.com

Other established systems use alkali carbonates like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) as the base, often with a catalytic amount of potassium iodide (KI) to promote the reaction. google.comprepchem.com The solvent choice is also critical, with polar aprotic solvents like acetone, acetonitrile, or N,N-dimethylformamide (DMF) being common. nih.gov

The table below summarizes various reaction conditions reported for the regioselective alkylation of 2,4-dihydroxyaryl compounds, which are analogous to the propoxylation of 2,4-dihydroxybenzonitrile.

Substrate Alkylating Agent Base Catalyst Solvent Temperature Yield Reference
2,4-DihydroxybenzaldehydeAlkyl BromideCsHCO₃-CH₃CN80 °Cup to 95% nih.gov
2,4-Dihydroxyacetophenone1-BromopropaneCsHCO₃-CH₃CN80 °CExcellent nih.gov
2,4-DihydroxybenzophenoneOctyl ChlorideNa₂CO₃KIIgepal CO-630 (Surfactant)155 °C- prepchem.com
2,4-DihydroxybenzophenoneDimethyl SulfateNaOH-WaterRoom Temp.89% google.com
2,4-DihydroxybenzophenoneMethyl HalideKOH/NaOH/K₂CO₃/Na₂CO₃Phase Transfer Catalyst-60-140 °CHigh google.com

Etherification via Nucleophilic Substitution Reactions

Nitrile Group Formation and Functionalization

The introduction of the nitrile (-CN) group onto an aromatic ring is a critical step in the synthesis of this compound. This functional group is not only a key feature of the target molecule but also serves as a versatile intermediate for further chemical modifications, such as conversion into amines, amides, or carboxylic acids. mdpi.com

Strategies for Cyanation of Aromatic Rings

Multiple strategies exist for the cyanation of aromatic rings, each with its own advantages and limitations. These methods can be broadly categorized into nucleophilic and electrophilic cyanations.

Nucleophilic Cyanation:

The Rosenmund-von Braun reaction is a classic method for introducing a nitrile group, which involves the reaction of an aryl halide with a copper(I) cyanide salt at elevated temperatures. stackexchange.com While effective, this method often requires harsh reaction conditions. mdpi.com Modern advancements have led to the development of palladium- or nickel-catalyzed cyanations, which can proceed under milder conditions and with a broader substrate scope. stackexchange.comorganic-chemistry.org These transition metal-catalyzed reactions often utilize less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). stackexchange.comorganic-chemistry.org

Electrophilic Cyanation:

For electron-rich aromatic rings, electrophilic cyanation offers a viable alternative. youtube.com This approach involves the use of an electrophilic cyanide source, such as cyanogen (B1215507) bromide or tosyl cyanide, often in the presence of a Lewis acid to activate the aromatic ring. youtube.com Another strategy involves the in-situ generation of an electrophilic cyanating agent. For instance, a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by treatment with molecular iodine in aqueous ammonia, can effectively cyanate (B1221674) electron-rich aromatics. organic-chemistry.org

Oxidative Cyanation:

Oxidative cyanation represents another approach where an unsubstituted arene is treated with a cyanide source in the presence of an oxidant. youtube.com This method can be practical for certain aromatic nitriles, though it may lack selectivity and require optimization. youtube.com

A comparison of different cyanation methods is presented in the table below:

Cyanation MethodReagentsSubstrate ScopeConditions
Rosenmund-von BraunAryl halide, CuCNAryl halidesHigh temperature stackexchange.com
Palladium-catalyzedAryl halide, Pd catalyst, cyanide source (e.g., Zn(CN)₂)Broad, including aryl bromides and chlorides organic-chemistry.orgMild to moderate organic-chemistry.org
Nickel-catalyzedAryl halide, Ni catalyst, cyanide source (e.g., Zn(CN)₂)Broad, including aryl chlorides organic-chemistry.orgMild organic-chemistry.org
Electrophilic CyanationElectron-rich arene, electrophilic cyanide source (e.g., TsCN), Lewis acidElectron-rich aromatics youtube.comVaries
Oxidative CyanationArene, cyanide source, oxidantCertain aromatic compounds youtube.comOften requires optimization youtube.com

Regioselectivity and Stereoselectivity in this compound Synthesis

Achieving the correct arrangement of functional groups on the aromatic ring (regioselectivity) and controlling the three-dimensional arrangement of atoms (stereoselectivity) are paramount in the synthesis of this compound and its chiral derivatives.

Control of Functional Group Placement during Synthesis

The substitution pattern of an aromatic ring is largely governed by the directing effects of the substituents already present. numberanalytics.comyoutube.com In the context of this compound, the hydroxyl (-OH) and propoxy (-OPr) groups are both ortho-, para-directing and activating. To achieve the desired 2-hydroxy, 4-propoxy substitution pattern, a synthetic strategy must carefully consider the order of introduction of these groups and the nitrile function.

One common strategy involves the use of blocking groups . masterorganicchemistry.com For instance, a bulky group can be temporarily installed at a more reactive position (e.g., the para-position) to direct an incoming substituent to another desired position (e.g., the ortho-position). masterorganicchemistry.com After the desired reaction, the blocking group can be removed. Sulfonic acid groups (-SO₃H) are often employed as removable blocking groups in aromatic synthesis. masterorganicchemistry.com

The interplay of electronic and steric effects of different functional groups dictates the final regiochemical outcome. youtube.com The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The propoxy group is also an ortho-, para-director. Careful manipulation of reaction conditions and the choice of reagents are crucial to favor the formation of the desired isomer.

Asymmetric Synthesis Approaches for Chiral Derivatives

The synthesis of chiral derivatives of this compound, where a stereocenter is present, requires asymmetric synthesis techniques. These methods aim to produce a single enantiomer or diastereomer of the target molecule.

One approach involves the use of chiral catalysts or chiral auxiliaries . Chiral catalysts, such as transition metal complexes with chiral ligands or chiral organocatalysts, can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer. researchgate.netbeilstein-journals.org For instance, the asymmetric synthesis of axially chiral benzonitriles has been achieved through organocatalysis, where the chirality is established during the formation of the nitrile group. nih.gov

Another strategy is diastereoselective synthesis , where a chiral auxiliary is temporarily attached to the substrate. The inherent chirality of the auxiliary directs subsequent reactions to occur from a specific face of the molecule, leading to the formation of a specific diastereomer. The auxiliary can then be removed to yield the enantiomerically enriched product.

Recent developments have also focused on creating all-carbon quaternary stereogenic centers, which can be a feature in complex chiral derivatives. nih.gov These methods often involve sophisticated organometallic or organocatalytic transformations. nih.gov

Biocatalytic Approaches in this compound Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov

Enzyme-Mediated Transformations

Enzymes, such as oxidoreductases, hydrolases, and lyases, can be employed for various transformations relevant to the synthesis of this compound and its analogs. nih.gov For example, carbonyl reductases can be used for the asymmetric reduction of a keto group to a hydroxyl group, a key step in producing chiral hydroxybenzonitrile derivatives. nih.gov

The high stereoselectivity of enzymes is a major advantage, often leading to products with very high enantiomeric excess. nih.gov For instance, recombinant E. coli strains co-expressing specific reductases have been used for the scalable synthesis of optically pure chiral building blocks. nih.gov

Reaction Mechanisms and Chemical Transformations of 2 Hydroxy 4 Propoxybenzonitrile

Nucleophilic Reaction Pathways Involving the Hydroxyl Group

The hydroxyl group of 2-Hydroxy-4-propoxybenzonitrile is a primary site for nucleophilic reactions. The oxygen atom, with its lone pairs of electrons, can act as a nucleophile, participating in various substitution and addition reactions. youtube.com This reactivity is fundamental to the synthesis of a wide array of derivatives.

One of the most common transformations is O-alkylation , where the hydroxyl group is converted into an ether. This reaction typically proceeds by treating this compound with an alkyl halide in the presence of a base. nih.gov The base, such as potassium carbonate or sodium hydride, deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkyl halide. nih.govgoogle.com For instance, reaction with various alkyl halides under basic conditions yields the corresponding O-alkylated products. nih.gov The choice of base and solvent can significantly influence the reaction's efficiency, with combinations like potassium carbonate in dimethylformamide (DMF) often providing good yields. nih.gov

The table below summarizes typical conditions for the O-alkylation of phenolic compounds, which are analogous to the reactions of this compound.

BaseSolventAlkylating AgentTemperatureYieldReference
K₂CO₃DMF3,4-dimethoxyphenethyl bromide80 °C75-82% nih.gov
NaHTHF or DMF3,4-dimethoxyphenethyl bromideNot specifiedExclusive O-alkylation nih.gov
CaH₂THF or DMF3,4-dimethoxyphenethyl bromideNot specifiedExclusive O-alkylation nih.gov
LiHMDSTHF3,4-dimethoxyphenethyl bromideNot specifiedExclusive O-alkylation nih.gov
nBuLiTHF3,4-dimethoxyphenethyl bromideNot specifiedExclusive O-alkylation nih.gov

Beyond simple alkylation, the hydroxyl group can also be transformed into other functional groups. For example, it can be converted into a sulfonate ester, which is an excellent leaving group for subsequent nucleophilic substitution reactions. Additionally, under specific conditions, the hydroxyl group can direct reactions to other parts of the molecule. nih.gov

Reactions of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, providing access to amines, carboxylic acids, and other important organic compounds.

Hydrolysis and Related Transformations

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. nih.govgoogle.com This reaction proceeds through an amide intermediate. The choice of reaction conditions can sometimes allow for the isolation of the intermediate amide. The resulting 2-hydroxy-4-propoxybenzoic acid is a valuable synthetic intermediate. nih.gov

Reduction Reactions

The nitrile group is readily reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst). The resulting aminomethyl group introduces a basic center into the molecule, opening up further avenues for derivatization.

Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Core

Common EAS reactions include:

Nitration : Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com The resulting 2-hydroxy-4-propoxy-nitrobenzonitriles can be further transformed, for example, by reduction of the nitro group to an amine. sigmaaldrich.combldpharm.comnih.gov

Halogenation : The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring, usually with a Lewis acid catalyst. lumenlearning.commasterorganicchemistry.com This reaction can lead to compounds like 4-bromo-2-hydroxybenzonitrile, which can then be used in coupling reactions. nih.gov

Friedel-Crafts Alkylation and Acylation : The introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. lumenlearning.comyoutube.com

The table below illustrates the general conditions for some common electrophilic aromatic substitution reactions on benzene (B151609) derivatives.

ReactionReagentCatalystElectrophile (E⁺)
HalogenationX₂ (X = Cl, Br)FeX₃X⁺
NitrationHNO₃H₂SO₄NO₂⁺
SulfonationH₂SO₄ or H₂S₂O₇NoneSO₃
Friedel-Crafts AlkylationR-XAlCl₃R⁺
Friedel-Crafts AcylationR-COClAlCl₃R-C⁺=O

Coupling Reactions Involving the Aromatic Ring (e.g., Palladium-Catalyzed Processes)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org If this compound is first converted to an aryl halide or triflate (e.g., through halogenation as described in 3.3), it can participate in a variety of these reactions.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an aryl halide or triflate in the presence of a palladium catalyst and a base. nih.govlibretexts.orgclaremont.edu This is a versatile method for creating new carbon-carbon bonds. For example, a brominated derivative of this compound could be coupled with a variety of boronic acids or esters to introduce new aryl, alkyl, or vinyl groups. nih.govnih.gov

Heck Reaction : This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgfrontiersin.orgnih.gov This provides a method for introducing alkenyl substituents onto the aromatic ring.

Hiyama Coupling : This reaction couples an organosilane with an organic halide using a palladium catalyst. organic-chemistry.org It offers an alternative to the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds. organic-chemistry.org

The following table provides a general overview of key components in some palladium-catalyzed coupling reactions.

Reaction NameCoupling PartnersCatalystBase
Suzuki-MiyauraOrganoboron compound + Aryl/Vinyl Halide or TriflatePd complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)Typically a carbonate or phosphate (B84403) base
HeckAlkene + Aryl/Vinyl Halide or TriflatePd complex (e.g., Pd(OAc)₂, PdEnCat® 40)Typically an amine or acetate (B1210297) base
HiyamaOrganosilane + Organic HalidePd nanoparticles or other Pd complexesFluoride source (e.g., TBAF)

Intramolecular Interactions and Rearrangements

The potential for intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen of the nitrile group, can influence the conformation and reactivity of this compound. While specific studies on rearrangements of this particular compound are not prevalent in the provided search results, related phenolic compounds can undergo rearrangements under certain conditions, such as the Fries rearrangement for phenolic esters or the Claisen rearrangement for allyl phenyl ethers. These types of transformations could potentially be applied to derivatives of this compound.

Hydrogen Bonding Patterns and Their Influence on Reactivity

The chemical behavior of this compound is significantly governed by the presence of a strong intramolecular hydrogen bond. This non-covalent interaction, formed between the phenolic hydroxyl group (-OH) at the 2-position and the nitrogen atom of the nitrile group (-C≡N) at the 1-position, creates a stable six-membered ring system. This structural feature has profound implications for the molecule's reactivity, physical properties, and spectroscopic characteristics.

The hydrogen bond is a specific type of interaction known as Resonance-Assisted Hydrogen Bonding (RAHB). In this arrangement, the strength of the hydrogen bond is enhanced by the delocalization of π-electrons within the aromatic ring. The electron-donating nature of the propoxy group at the 4-position further influences the electron density of the benzene ring, thereby modulating the strength of this intramolecular interaction. This interaction is crucial in dictating which chemical transformations are favored and which are hindered.

The presence of the hydroxyl and nitrile groups in an ortho relationship allows the molecule to form this internal hydrogen bond, which can influence its reactivity in various chemical environments. cymitquimica.com

Influence on Reactivity:

The formation of a strong intramolecular hydrogen bond has several key consequences for the reactivity of this compound:

Reduced Acidity of the Phenolic Proton: The involvement of the hydroxyl proton in the intramolecular hydrogen bond decreases its availability to be abstracted by a base. Consequently, the acidity of the phenolic group is lower than what would be expected for a phenol (B47542) without this feature. This makes reactions that require the deprotonation of the hydroxyl group, such as O-alkylation or O-acylation, more challenging to initiate as they require harsher basic conditions to break the internal hydrogen bond.

Masking of the Hydroxyl Group: The hydrogen bond effectively "masks" the hydroxyl group, reducing its ability to act as a hydrogen bond donor in intermolecular interactions. This can affect the molecule's solubility in certain solvents and its interaction with other reagents. In reactions where the hydroxyl group is a key participating functionality, its reduced accessibility can lead to lower reaction rates or the need for more forcing conditions.

Activation of the Aromatic Ring: The electron-donating character of both the hydroxyl and propoxy groups activates the aromatic ring towards electrophilic substitution. The directing effects of these groups would typically favor substitution at positions ortho and para to them. However, the steric hindrance and the electronic environment created by the intramolecular hydrogen bond can influence the regioselectivity of such reactions.

Nitrile Group Reactivity: While the nitrile group itself can undergo reactions such as hydrolysis or reduction, its participation as a hydrogen bond acceptor can modulate its reactivity. The polarization of the C≡N bond is influenced by this interaction, which could, in turn, affect its susceptibility to nucleophilic attack.

Spectroscopic Evidence:

The presence of the strong intramolecular hydrogen bond is readily observable through spectroscopic techniques, most notably Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific data for this compound is not widely published, data from analogous compounds like 2-hydroxy-4-methoxybenzonitrile (B1312819) and other o-hydroxyaryl compounds provide a clear picture.

Spectroscopic TechniqueObserved FeatureTypical Value/Range (for analogous compounds)Implication
¹H NMR Chemical shift of the hydroxyl proton (δOH)10.0 - 13.0 ppmThe significant downfield shift is indicative of a strongly deshielded proton involved in a hydrogen bond.
IR Spectroscopy O-H stretching frequency (νO-H)3100 - 3300 cm⁻¹ (broad)A shift to a lower wavenumber from the typical ~3600 cm⁻¹ for a "free" hydroxyl group confirms its involvement in a strong hydrogen bond.
¹³C NMR Chemical shift of the carbon bearing the hydroxyl group (C-OH)~160 ppmThe electronic environment of the carbon atoms in the ring is altered by the RAHB, leading to characteristic shifts.

The data presented in this table are representative values based on structurally similar compounds and are intended for illustrative purposes.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 4 Propoxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms in 2-Hydroxy-4-propoxybenzonitrile can be determined.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The proton ortho to the hydroxyl group and meta to the nitrile (H-3) would likely appear as a doublet. The proton meta to the hydroxyl and ortho to the propoxy group (H-5) would be a doublet of doublets, and the proton ortho to the propoxy group (H-6) would present as a doublet.

The propoxy group would show three distinct sets of signals in the aliphatic region: a triplet for the terminal methyl (-CH₃) protons, a multiplet (sextet) for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-OCH₂-) protons directly attached to the oxygen atom. Furthermore, a broad singlet corresponding to the phenolic hydroxyl (-OH) proton would be observable, the chemical shift of which can be dependent on solvent and concentration.

Predicted ¹H NMR Data for this compound (Based on analysis of similar structures like 2-hydroxy-4-methoxybenzonitrile (B1312819) and propyl benzoates)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~6.5d~2.5
H-5~6.6dd~8.5, 2.5
H-6~7.4d~8.5
Phenolic -OHVariable (e.g., 5-11)br s-
-OCH₂-~4.0t~6.5
-CH₂-~1.8sextet~7.0
-CH₃~1.0t~7.5

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated. The carbon of the nitrile group (-C≡N) typically appears in the 115-120 ppm range. The aromatic carbons show signals between approximately 100 and 165 ppm. The carbon attached to the hydroxyl group (C-2) and the one attached to the propoxy group (C-4) would be the most downfield among the aromatic carbons due to the deshielding effect of the oxygen atoms. The carbon bearing the nitrile group (C-1) would also be significantly downfield. The carbons of the propoxy chain would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound (Based on analysis of analogs like 4-alkoxy-2-hydroxybenzophenones and substituted benzonitriles). rsc.org

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~103
C-2~162
C-3~104
C-4~164
C-5~109
C-6~134
-C≡N~118
-OCH₂-~70
-CH₂-~22
-CH₃~10

Should this compound be investigated as a ligand for a biological target, advanced NMR techniques would be invaluable. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) would confirm the ¹H-¹H coupling relationships, for instance, connecting the signals of the propoxy chain protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate the proton signals with their directly attached (HSQC) or more distant (HMBC) carbon atoms, allowing for unambiguous assignment of all ¹H and ¹³C signals.

For studying interactions, Saturation Transfer Difference (STD) NMR is a powerful ligand-observed method. researchgate.net In an STD NMR experiment, selective saturation of the protein's resonances is transferred to the protons of a binding ligand via the nuclear Overhauser effect (nOE). researchgate.net By comparing this spectrum to a reference spectrum without protein saturation, the specific protons of this compound that are in close proximity to the protein receptor can be identified, mapping the binding epitope. This technique is highly effective for screening and characterizing ligand binding, even for large protein targets. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹, which is characteristic of the nitrile (-C≡N) stretching vibration. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group, with its broadness resulting from hydrogen bonding. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching from the propoxy group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would cause several peaks in the 1450-1600 cm⁻¹ region. Finally, the C-O stretching vibrations from the ether linkage of the propoxy group and the phenolic hydroxyl group would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic -OHO-H Stretch3200-3600 (broad)
Aromatic C-HC-H Stretch3000-3100
Aliphatic C-H (Propoxy)C-H Stretch2850-2960
Nitrile (-C≡N)C≡N Stretch2220-2260 (sharp)
Aromatic RingC=C Stretch1450-1600
Ether & Phenol (B47542)C-O Stretch1000-1300

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not publicly available, this technique would yield a wealth of data if suitable single crystals could be grown.

The analysis would confirm the planarity of the benzene ring and provide exact bond lengths and bond angles for every part of the molecule. For instance, the C≡N triple bond length and the geometry around the aromatic ring would be precisely measured. Furthermore, X-ray crystallography would reveal crucial information about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the phenolic hydroxyl group and potential π-π stacking interactions between aromatic rings of adjacent molecules. This information is critical for understanding the compound's solid-state properties. Studies on analogous compounds, such as Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde, have successfully utilized this technique to confirm molecular conformation and intermolecular hydrogen bonding patterns in the solid state. mdpi.comnih.gov

Computational Chemistry and Theoretical Studies of 2 Hydroxy 4 Propoxybenzonitrile

Molecular Modeling and Simulation of Molecular Conformation

Molecular modeling and simulation are powerful tools for predicting the three-dimensional arrangement of atoms in a molecule. For 2-Hydroxy-4-propoxybenzonitrile, the molecular conformation is primarily influenced by the spatial arrangement of the hydroxyl, propoxy, and nitrile functional groups on the benzene (B151609) ring.

Computational methods such as molecular mechanics (MM) and density functional theory (DFT) are employed to perform geometry optimization and identify the most stable conformers. These calculations involve finding the minimum energy structures on the potential energy surface of the molecule.

Illustrative Conformational Analysis Data for this compound Analogs:

Dihedral AngleDescriptionCalculated Value (Degrees)
C1-C2-O-CαRotation around the C-O bond of the alkoxy group~180° (anti-periplanar)
C3-C4-C-NOrientation of the nitrile group relative to the ring~0° or ~180° (coplanar)
C1-C2-O-HOrientation of the hydroxyl protonInfluenced by potential intramolecular H-bonding

Note: This table is illustrative and based on typical values for similar substituted benzonitriles. Actual values for this compound would require specific calculations.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) are commonly used to analyze the electronic structure of organic molecules such as this compound.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability, while a small gap indicates higher reactivity.

Furthermore, the molecular electrostatic potential (MESP) map can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. For this compound, the electronegative oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen of the hydroxyl group will be a site of positive potential.

Illustrative Quantum Chemical Properties of Substituted Benzonitriles:

PropertyDescriptionTypical Calculated Value
HOMO EnergyEnergy of the highest occupied molecular orbital-6.0 to -7.0 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital-1.0 to -2.0 eV
HOMO-LUMO GapIndicator of chemical reactivity and stability4.0 to 5.0 eV
Dipole MomentMeasure of the molecule's overall polarity3.0 to 4.0 Debye

Note: This table presents typical values for analogous compounds and serves as an illustration. Specific calculations are needed for this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the reaction pathways for the synthesis of this compound. This involves identifying the reactants, products, and any intermediate and transition state structures. A common synthetic route for similar compounds involves the nucleophilic substitution of a halogen on a di-substituted benzene ring with a cyanide group.

Theoretical modeling of such a reaction would involve calculating the potential energy surface to map out the energy changes as the reaction progresses. Transition state theory is used to locate the transition state, which is the highest energy point along the reaction coordinate. The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, provides insight into the reaction kinetics. For instance, studies on the formation of benzonitrile (B105546) from the reaction of the CN radical with benzene have utilized computational methods to explore the potential energy surface and identify viable reaction pathways. nrao.edursc.org Similarly, the dissociation pathways of ionized benzonitrile have been investigated using DFT calculations to understand the formation of reactive interstellar ions. open.ac.ukaanda.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Mechanisms (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be performed to investigate its potential binding to a biological target, such as a protein receptor or an enzyme active site.

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. For example, the hydroxyl group and the nitrile nitrogen of this compound could act as hydrogen bond donors and acceptors, respectively. The propoxy group and the benzene ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic representation of the system by accounting for the flexibility of both the ligand and the target protein in a simulated physiological environment. These simulations can help to assess the stability of the predicted binding mode and calculate the binding free energy.

Illustrative Molecular Docking Results for Hydroxybenzonitrile Derivatives with a Hypothetical Protein Target:

ParameterDescriptionIllustrative Value
Docking ScoreAn estimation of the binding affinity-7.0 to -9.0 kcal/mol
Hydrogen BondsNumber of hydrogen bonds formed with the target2-4
Key Interacting ResiduesAmino acids in the binding site involved in interactionse.g., Ser, Thr, Tyr (for H-bonding); Leu, Val, Phe (for hydrophobic interactions)

Note: This table is a hypothetical representation of docking results for compounds structurally similar to this compound and is for illustrative purposes only.

Supramolecular Chemistry and Non Covalent Interactions of 2 Hydroxy 4 Propoxybenzonitrile

Design and Analysis of Hydrogen-Bonded Architectures

The molecular structure of 2-Hydroxy-4-propoxybenzonitrile inherently contains both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrile nitrogen and the oxygen of the propoxy group). This duality is a fundamental prerequisite for the formation of extensive hydrogen-bonded networks. In similar ortho-hydroxybenzonitrile derivatives, the intramolecular hydrogen bond between the hydroxyl proton and the nitrogen of the cyano group is a dominant and highly stable feature. This interaction planarizes the molecule and influences its electronic properties.

Beyond the intramolecular bond, intermolecular hydrogen bonds are crucial in dictating the crystal packing and supramolecular assembly. The hydroxyl group can engage in intermolecular hydrogen bonding with the nitrile nitrogen of an adjacent molecule, leading to the formation of chains or more complex motifs. The strength and geometry of these bonds are influenced by steric factors and the electronic nature of the aromatic ring. Theoretical studies on related 2-hydroxybenzophenones have shown that substituents on the aromatic ring can modulate the strength of intramolecular hydrogen bonds, a principle that would apply to this compound as well.

The potential for varied hydrogen-bonding patterns can be summarized in the following table:

Interaction Type Donor Acceptor Resulting Motif
Intramolecular-OH-C≡NChelate Ring
Intermolecular-OH-C≡N (of another molecule)Chains, Dimers
Intermolecular-OHPropoxy Oxygen (of another molecule)Sheets, 3D Networks

π-π Stacking Interactions in Crystalline or Solution States

The geometry of π-π stacking can vary, with the most common arrangements being face-to-face and edge-to-face (or T-shaped). The presence of the electron-donating hydroxyl and propoxy groups and the electron-withdrawing nitrile group creates a dipole moment across the aromatic ring, which can favor specific offset stacking arrangements to minimize electrostatic repulsion. Studies on simple aromatic liquids like benzene (B151609) and toluene (B28343) have revealed a preference for offset parallel contacts at short distances and perpendicular arrangements at larger separations. stfc.ac.uk While specific experimental data for this compound is not available, these general principles of π-π interactions in substituted benzenes would govern its behavior in both crystalline and solution phases. wikipedia.org The interplay between hydrogen bonding and π-π stacking is a key determinant of the final supramolecular architecture. nih.gov

Molecular Recognition Phenomena

Molecular recognition, the specific binding of a host molecule to a guest, is a cornerstone of supramolecular chemistry and is driven by the same non-covalent forces discussed previously. The combination of a directional hydrogen-bonding site and an aromatic surface makes this compound a potential candidate for molecular recognition events.

The hydroxyl and nitrile groups can form specific hydrogen bonds with complementary functional groups on a guest molecule. For instance, a molecule containing a carboxylic acid or amide group could potentially form a well-defined hydrogen-bonded complex. Furthermore, the aromatic ring can act as a binding site for other aromatic or electron-deficient species through π-π stacking interactions. While no specific host-guest complexes involving this compound have been reported, its structural motifs are found in larger, more complex host molecules designed for molecular recognition. The principles of using hydrogen bonding and π-stacking to create binding cavities are well-established in the design of synthetic receptors. libretexts.org

Applications in Materials Science of 2 Hydroxy 4 Propoxybenzonitrile Derivatives

Integration into Advanced Functional Materials

There is a notable absence of published research detailing the integration of 2-hydroxy-4-propoxybenzonitrile derivatives into advanced functional materials. Generally, benzonitrile (B105546) and hydroxyphenyl moieties are present in a variety of functional materials, including liquid crystals and specialty polymers. The combination of a nitrile group, a hydroxyl group, and a propoxy chain on a benzene (B151609) ring provides a unique set of functional handles that could theoretically be exploited for the synthesis of materials with tailored optical, electronic, or thermal properties. However, specific studies demonstrating this for this compound are not currently documented.

Potential in Polymeric Systems

The potential of this compound as a monomer or a modifying agent in polymeric systems is yet to be realized in documented research. The hydroxyl and nitrile groups offer reactive sites for polymerization reactions, such as the formation of polyesters, polyethers, or more complex polymer architectures. For instance, the hydroxyl group could be used for condensation polymerization with dicarboxylic acids or their derivatives to form polyesters, while the nitrile group could potentially be involved in trimerization reactions to form triazine-based networks or be hydrolyzed to a carboxylic acid for further polymerization. Despite these theoretical possibilities, no specific studies on the synthesis or characterization of polymers derived from this compound were found.

Role as Building Blocks for Specialized Coatings

While derivatives of similar phenolic compounds, such as other 2-hydroxybenzophenones, are utilized as UV absorbers and stabilizers in coatings, there is no specific information available on the use of this compound or its derivatives for this purpose. The inherent UV-absorbing properties of the 2-hydroxybenzophenone (B104022) scaffold suggest that this compound could be a precursor for such applications. For example, a related compound, 2-hydroxy-4-(3-triethoxysilylpropoxy)diphenylketone, is noted for its use as a UV blocking agent in optically clear coatings. This suggests a potential avenue for future research, but as of now, no direct evidence links this compound to the development of specialized coatings.

Contribution to Electronic Device Components

The exploration of this compound derivatives in the context of electronic device components is another area lacking specific research. Compounds with donor-acceptor functionalities and extended π-systems are often investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic nature of the nitrile group (electron-withdrawing) and the hydroxyl and propoxy groups (electron-donating) could impart interesting electronic properties to molecules derived from this scaffold. However, there are no available studies that synthesize, characterize, and test this compound derivatives for their efficacy in electronic devices.

In Vitro Enzyme/receptor Interaction Mechanisms of 2 Hydroxy 4 Propoxybenzonitrile and Analogs

Elucidation of Binding Site Characteristics

The binding of 2-Hydroxy-4-propoxybenzonitrile and its analogs to their target enzymes or receptors is a highly specific process, dictated by the three-dimensional structure of the binding pocket and the physicochemical properties of the ligand. Studies on analogous compounds have provided significant insights into these interactions.

For instance, molecular docking studies of 2'-hydroxychalcone (B22705) analogs, which share a common hydroxyphenyl moiety with this compound, have shown that these molecules can interact with both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of enzymes like acetylcholinesterase. researchgate.netnih.gov This dual binding is a key characteristic that influences their inhibitory activity. The interaction is often stabilized by a network of hydrogen bonds and hydrophobic interactions.

In the case of 4-hydroxyquinazoline (B93491) derivatives, molecular docking and dynamics simulations have highlighted the importance of hydrogen bonding. nih.gov For example, a hydrogen bond between the inhibitor and specific amino acid residues, such as ASP766, has been suggested to be crucial for its activity. nih.gov This indicates that the hydroxyl group on the phenyl ring, a feature present in this compound, likely plays a pivotal role in anchoring the molecule within the binding site through hydrogen bond formation.

The table below summarizes the key binding site interactions observed for analogs of this compound.

Analog Compound ClassTarget Enzyme/ReceptorKey Interacting Residues/SitesType of Interaction
2'-HydroxychalconesAcetylcholinesterase (AChE)Peripheral Anionic Site (PAS), Catalytic Anionic Site (CAS)Hydrogen Bonding, Hydrophobic Interactions
4-HydroxyquinazolinesPARPASP766Hydrogen Bonding

Structure-Activity Relationship Studies (SAR) Focused on Mechanism

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR studies have provided critical information for optimizing their inhibitory potential.

For a series of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts, the nature of the substituent at the 1-position was found to have a major effect on their biofilm inhibitory activity. nih.gov Specifically, salts with an intermediate length n-alkyl or cyclo-alkyl chain (C7-C10) were generally more potent. nih.gov This highlights the importance of the lipophilicity and size of the substituent in achieving optimal interaction with the target.

In the case of 4-hydroxy-benzopyran-2-ones, SAR studies indicated that the pyran-2-one group, the 4-hydroxyl group, and substitution at the 3-position are all necessary for inhibitory activity against HIV-1 protease. nih.gov This underscores the specific pharmacophoric features required for binding and inhibition.

Similarly, for 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which are potent and selective inhibitors of 12-lipoxygenase, the 2-hydroxy-3-methoxybenzyl group is a key structural element. nih.gov

These findings suggest that for this compound, the 2-hydroxy group, the propoxy group at the 4-position, and the nitrile group are all likely to contribute significantly to its specific enzyme/receptor interactions. The propoxy group, in particular, may influence lipophilicity and steric interactions within the binding pocket.

Biochemical Assays for Mechanistic Characterization

A variety of biochemical assays are employed to characterize the inhibitory mechanisms of compounds like this compound. These assays provide quantitative data on enzyme kinetics and inhibitor potency.

Enzyme Inhibition Assays: These assays are used to determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50). For example, the inhibitory activity of 2'-hydroxychalcone analogues against acetylcholinesterase and butyrylcholinesterase was determined using such assays. researchgate.netnih.gov

Kinetic Studies: To distinguish between different modes of inhibition (competitive, non-competitive, mixed), enzyme kinetic studies are performed. These experiments involve measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then often visualized using plots such as Michaelis-Menten or Lineweaver-Burk plots. youtube.com Dixon plots were specifically used to identify chamaecin as a mixed-type inhibitor. nih.gov

Probing for Specific Interactions: Specific probes can be used to investigate the formation of certain reaction products or intermediates. For instance, dihydrorhodamine 123 was used as a specific probe to detect the formation of peroxynitrite when 2- and 4-hydroxyestrogens were incubated with a nitric oxide donor. nih.gov This type of assay can help to elucidate the downstream consequences of enzyme inhibition or receptor interaction.

The following table summarizes the biochemical assays and their applications in studying enzyme inhibitors.

Assay TypePurposeExample Application
Enzyme Inhibition AssayDetermine inhibitor potency (IC50)Measuring the inhibition of acetylcholinesterase by 2'-hydroxychalcone analogs. researchgate.netnih.gov
Enzyme Kinetic Studies (e.g., Michaelis-Menten, Lineweaver-Burk, Dixon plots)Elucidate the mode of inhibition (competitive, non-competitive, mixed)Characterizing chamaecin as a mixed-type inhibitor of tyrosinase. nih.gov
Specific Probe AssaysDetect specific reaction products or intermediatesUsing dihydrorhodamine 123 to quantify peroxynitrite formation. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for Enhanced Efficiency

While established methods for the synthesis of substituted benzonitriles exist, future research will likely target the development of more efficient, sustainable, and versatile synthetic routes to 2-Hydroxy-4-propoxybenzonitrile. The exploration of "green" chemistry principles is a promising avenue, focusing on the use of environmentally benign solvents and catalysts. For instance, novel approaches may utilize ionic liquids as recyclable reaction media and catalysts, minimizing waste and improving reaction kinetics researchgate.net.

Another area of focus will be the development of innovative catalytic systems. This includes the use of transition-metal-free catalysts or highly efficient metal catalysts, such as palladium or rhodium on carbon, which can selectively direct reaction pathways under mild conditions researchgate.netrsc.org. Research into one-pot synthesis methodologies, starting from readily available precursors like substituted phenols or aldehydes, could significantly streamline the production process, making it more cost-effective and atom-economical researchgate.netgoogle.com. The development of flow chemistry processes for the synthesis of benzonitrile (B105546) derivatives also presents an opportunity for improved scalability, safety, and control over reaction parameters.

Future synthetic strategies may also involve novel functional group transformations and the use of versatile intermediates. For example, methods involving the dehydration of aldoximes derived from corresponding salicylaldehydes are a known route that could be optimized with new dehydrating agents or catalytic systems google.com. Additionally, exploring alternative nitrogen sources beyond traditional reagents could offer new pathways for aziridination or other nitrogen-transfer reactions, which could be adapted for nitrile synthesis acs.org.

Potential Research Area Objective Key Methodologies Anticipated Benefits
Green SynthesisReduce environmental impactUse of ionic liquids, solvent-free reactions, bio-catalysisIncreased sustainability, reduced waste
Advanced CatalysisEnhance reaction efficiency and selectivityDevelopment of novel transition-metal catalysts, organocatalystsHigher yields, milder reaction conditions, fewer byproducts
Process IntensificationImprove scalability and safetyContinuous flow synthesis, one-pot reactionsCost reduction, improved process control
Novel PrecursorsExpand synthetic versatilityUtilization of alternative starting materials and intermediatesAccess to a wider range of derivatives

Design of Advanced Spectroscopic Probes Incorporating this compound Core

The intrinsic spectroscopic properties of the benzonitrile group make it an excellent candidate for use as a molecular probe. The nitrile stretching vibration (νCN) is particularly sensitive to the local chemical and electrostatic environment, a characteristic that can be harnessed to study complex systems acs.org. Future research will likely focus on incorporating the this compound core into sophisticated molecular probes designed for specific applications.

By functionalizing the hydroxyl or propoxy groups, or by modifying the aromatic ring, researchers can create probes that target specific biological molecules or cellular environments. For example, these probes could be designed to study protein folding kinetics, binding interactions with plasma proteins like albumin, or the local electric fields within an enzyme's active site acs.orgmdpi.com. The fluorescence and infrared signals from the benzonitrile core would report on these molecular-level changes.

In materials science, advanced spectroscopic probes based on this core could be developed to monitor polymerization reactions, detect stresses and strains in materials, or investigate the local environment in ionic liquids or polymer matrices acs.org. The ability to precisely correlate spectroscopic signals with material properties at the molecular level is crucial for designing next-generation materials with tailored functionalities. The combination of experimental spectroscopy with theoretical calculations will be essential for the accurate interpretation of the data obtained from these novel probes frontiersin.org.

Probe Application Target System Spectroscopic Technique Information Gained
Biophysical StudiesProteins, Enzymes, MembranesInfrared (IR) Spectroscopy, Fluorescence SpectroscopyLocal environment, hydrogen bonding, electrostatic fields, binding events acs.org
Materials SciencePolymers, Ionic LiquidsVibrational Stark Effect Spectroscopy, 2D-IR SpectroscopyLocal structure, electric fields, reaction monitoring
AstrochemistryInterstellar MediumRotational Spectroscopy, Vibrational SpectroscopyDetection and characterization of complex organic molecules frontiersin.orgmit.edu

Development of Next-Generation Computational Models for Predictive Analysis

Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules. Future research will focus on developing more accurate and sophisticated computational models to predict the properties and reactivity of this compound and its derivatives. These models will move beyond simple geometry optimizations to incorporate dynamic effects, solvent interactions, and complex electronic phenomena.

High-level quantum mechanical calculations will be employed to accurately predict spectroscopic data, such as IR and NMR spectra, which can aid in the identification and characterization of new compounds and their reaction intermediates frontiersin.org. Potential energy surface calculations will be crucial for elucidating reaction mechanisms and predicting the products of complex chemical transformations, such as ion-molecule reactions relevant to astrochemistry or atmospheric chemistry rsc.org.

Novel Applications in Specialized Chemical Systems

The unique combination of functional groups in this compound—a nitrile, a phenol (B47542), and an ether—opens the door to a wide range of potential applications in specialized chemical systems. Future research is expected to explore these untapped possibilities.

In the field of materials science, the benzonitrile moiety is a component of molecules that can form liquid crystals or be incorporated into organic semiconductors. The rigid, polarizable structure of the this compound core could be exploited in the design of novel electronic materials. By incorporating this unit into larger, conjugated systems, it may be possible to create materials with tailored band gaps and high thermal stability, suitable for applications in organic electronics mdpi.com.

In supramolecular chemistry, the hydrogen-bonding capability of the hydroxyl group and the polar nature of the nitrile group make this compound an interesting building block for self-assembling systems. It could be used to construct complex architectures like metal-organic frameworks (MOFs) or functionalized cucurbiturils with applications in gas storage, separation, or catalysis nih.gov.

Furthermore, the reactivity of the nitrile group could be exploited in the synthesis of novel heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules mdpi.com. The fragmentation of benzonitrile derivatives under specific conditions can also serve as a source of reactive intermediates for the synthesis of complex molecules like polycyclic aromatic hydrocarbons (PAHs), a process of significant interest in astrochemistry rsc.org.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.